![molecular formula C15H10N2O5S B3479665 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3479665.png)
5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione
描述
5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione, also known as MNPD-T, is a thiazolidinedione derivative that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.
作用机制
The mechanism of action of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In diabetes, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione improves insulin sensitivity by activating the AMPK pathway and inhibiting the NF-κB pathway. In inflammation, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has shown several biochemical and physiological effects in preclinical studies. In cancer cells, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In diabetes, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione improves insulin sensitivity, reduces blood glucose levels, and protects against diabetic complications. In inflammation, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines, reduces inflammation, and protects against tissue damage.
实验室实验的优点和局限性
The advantages of using 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments include its high potency, selectivity, and low toxicity. 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, the limitations of using 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments include its limited solubility, stability, and bioavailability. These factors may affect the efficacy of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in vivo.
未来方向
There are several future directions for the research and development of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione. One direction is to investigate the pharmacokinetics and pharmacodynamics of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in vivo to determine its efficacy and safety. Another direction is to optimize the synthesis of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione to improve its solubility, stability, and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione and its potential therapeutic applications in other diseases. Finally, clinical trials are needed to evaluate the efficacy and safety of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in humans.
Conclusion
In conclusion, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer, diabetes, and inflammation. 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has multiple mechanisms of action and has demonstrated several biochemical and physiological effects. While 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has advantages in lab experiments, it also has limitations that need to be addressed. Future research directions for 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione include investigating its pharmacokinetics and pharmacodynamics, optimizing its synthesis, elucidating its mechanism of action, and conducting clinical trials.
科学研究应用
5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been investigated for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has shown promising anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. In diabetes research, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has shown potential as a hypoglycemic agent by improving insulin sensitivity and reducing blood glucose levels. In inflammation research, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(5E)-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c1-8-2-3-9(17(20)21)6-11(8)12-5-4-10(22-12)7-13-14(18)16-15(19)23-13/h2-7H,1H3,(H,16,18,19)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPOGRXMFXMBSG-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



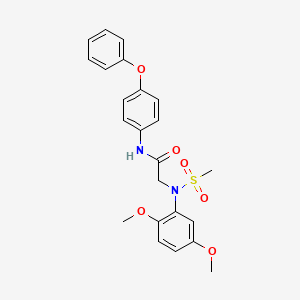
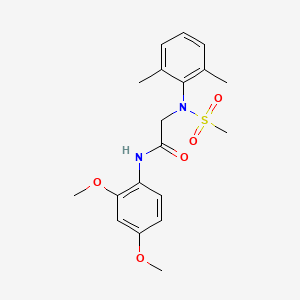
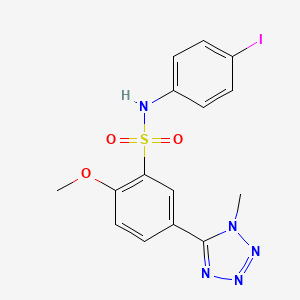
![3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3479610.png)
![dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]isophthalate](/img/structure/B3479615.png)
![methyl 3-{[3-(benzoylamino)benzoyl]amino}benzoate](/img/structure/B3479623.png)
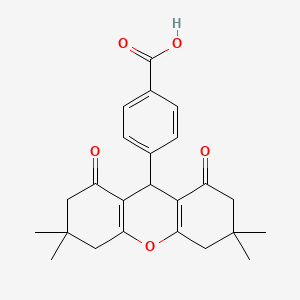
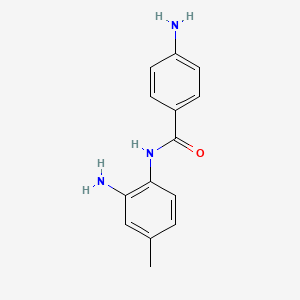
![4-[5-[(diisobutylamino)sulfonyl]-2-(2-furyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B3479637.png)

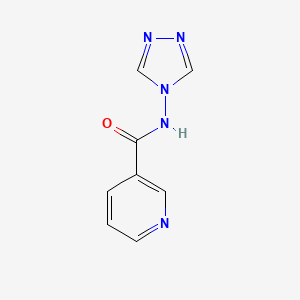
![11-(4-methoxyphenyl)-7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3479673.png)
![ethyl 5-acetyl-2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3479680.png)
![N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-(trifluoromethyl)benzamide](/img/structure/B3479681.png)